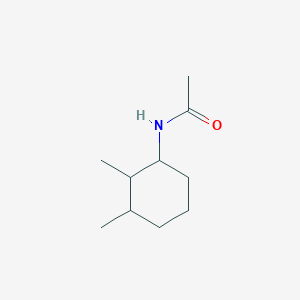

N-(2,3-dimethylcyclohexyl)acetamide

Description

N-(2,3-Dimethylcyclohexyl)acetamide (CAS 134-98-5) is an acetamide derivative featuring a cyclohexyl ring substituted with methyl groups at the 2- and 3-positions. Its synthesis typically involves coupling reactions between acetamide precursors and substituted cyclohexylamines, often employing reagents like PyBOP and purification via preparative HPLC, as seen in related acetamide syntheses . The compound’s cyclohexyl group adopts a chair conformation in the solid state, as inferred from crystallographic studies of analogous cyclohexyl-containing acetamides .

Properties

IUPAC Name |

N-(2,3-dimethylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h7-8,10H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBJTWMCVWFBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent Effects on Physical and Chemical Properties

N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5)

- Structural Difference : Replaces the cyclohexyl group with a 2,3-dimethylphenyl ring.

- Elemental analysis for phenyl analogs (e.g., C: 69.71%, H: 6.47%, N: 4.28% in N-(2-acetylphenethyl)benzamide) aligns with calculated values, suggesting similar purity profiles .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

- Structural Difference: Incorporates a 2,3-dichlorophenoxy moiety.

- Impact : The electron-withdrawing chlorine atoms enhance electrophilicity, likely increasing reactivity in nucleophilic substitution reactions. Crystallographic studies show hydrogen bonding between the amide N–H and carbonyl oxygen, forming chains along the c-axis—a feature shared with other acetamides .

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

Spectroscopic and Analytical Data

- NMR Profiles : For N-(2-acetylphenethyl)benzamide (3b), ¹H-NMR peaks at δ 2.61 (s, 3H, CH₃) and 3.75 (dt, J=6.6 Hz, CH₂) reflect substituent-induced splitting patterns. Cyclohexyl derivatives may exhibit distinct upfield shifts for axial vs. equatorial methyl groups .

- Elemental Analysis : Close matches between calculated and observed values (e.g., C: 69.87% vs. 69.71%) confirm synthetic accuracy, a trend expected for N-(2,3-dimethylcyclohexyl)acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.